4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-chloro-N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N6O4S/c28-19-7-3-8-20(14-19)34-24(15-30-26(37)18-10-11-21(29)23(13-18)35(38)39)31-32-27(34)40-16-25(36)33-12-4-6-17-5-1-2-9-22(17)33/h1-3,5,7-11,13-14H,4,6,12,15-16H2,(H,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQSKCQTZVVABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural characteristics:
- Molecular Formula : C22H19ClN4O3S
- Molecular Weight : 444.93 g/mol
- IUPAC Name : 4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide
This compound features a triazole ring and a quinoline derivative, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. A study found that triazole derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Anticancer Properties
The anticancer potential of related compounds has been documented extensively. For example, thiazole derivatives have been shown to significantly reduce cell viability in cancer cell lines such as Caco-2 and A549 . The incorporation of specific substituents into the triazole structure may enhance anticancer activity through the inhibition of key cellular pathways.
The proposed mechanisms for the biological activity of this compound may include:
- Inhibition of Enzymatic Activity : Compounds similar to this one often inhibit enzymes involved in DNA replication or repair, such as DNA gyrase and topoisomerase IV .
- Induction of Apoptosis : Many bioactive compounds trigger apoptotic pathways in cancer cells, leading to cell death.
Study 1: Antimicrobial Efficacy
In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, it was found that certain modifications led to enhanced antimicrobial activity against resistant strains . The study highlighted that compounds with a quinoline moiety exhibited stronger antibacterial effects compared to their analogs.
Study 2: Anticancer Activity
Another investigation assessed the effects of various substituted triazoles on cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity against A549 lung cancer cells . The most effective compounds showed a reduction in cell viability by over 50% compared to untreated controls.
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthetic Pathway Overview
- Formation of Triazole Ring : The initial step often includes the formation of a triazole ring through the reaction of appropriate hydrazines with carbonyl compounds.
- Thioether Formation : The introduction of thio groups is achieved via nucleophilic substitution reactions.
- Final Coupling : The final step involves coupling with nitrobenzamide derivatives to form the complete structure.
Biological Activities
Research indicates that compounds containing triazole and quinoline moieties exhibit significant biological activities including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
A study demonstrated that related compounds showed potent antimicrobial effects against various bacterial strains. The presence of the triazole ring is particularly noted for enhancing activity against resistant strains due to its ability to interfere with cell wall synthesis.
Anticancer Properties
Compounds similar to 4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide have been evaluated for their anticancer potential. In vitro studies revealed that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various applications:
-
Study on Antibacterial Activity :
- Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to test the compound against different bacterial strains.
- Results : Significant inhibition zones were observed, indicating strong antibacterial activity.
-
Anticancer Study :
- Objective : To evaluate cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thioether Derivatives
Key Observations :
Comparison :
- The target compound’s synthesis likely parallels , where thiol nucleophiles displace chlorides in triazole intermediates. However, its dihydroquinoline-thioether linkage may require specialized coupling reagents (e.g., DCC or TEA, as in ).
Q & A
Q. Table 1: Comparative Activity of Structural Analogs
| Derivative | Modification Site | IC (μM) | Target Enzyme | Reference |
|---|---|---|---|---|
| Parent | None | 12.3 ± 1.2 | acps-pptase | |
| CF-Substituted | Nitro → CF | 8.7 ± 0.9 | acps-pptase | |
| Quinoline-Oxazole | Dihydroquinoline → Oxazole | 23.1 ± 2.1 | Reductase X |
Q. Table 2: Stability in Buffer Solutions
| Condition | pH | Degradation (%) | Major Degradant |
|---|---|---|---|
| Oxidative | 7.4 | 18.5 | Sulfoxide |
| Reductive | 7.4 | 34.7 | Amine derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
